

meta-analysis of clinical trials involving sigma-2 receptor PET imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Guide to Sigma-2 Receptor PET Imaging in Clinical Trials

The sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97), has emerged as a promising biomarker for assessing the proliferative status of solid tumors and is under investigation as a therapeutic target in neurodegenerative diseases. Positron Emission Tomography (PET) imaging with selective radiotracers offers a non-invasive method to quantify sigma-2 receptor expression, providing valuable insights for cancer diagnosis, treatment response prediction, and the development of novel therapeutics. This guide provides a comparative meta-analysis of clinical trial data, experimental protocols, and the underlying biological pathways related to sigma-2 receptor PET imaging.

Quantitative Data from Clinical Trials

To date, the most extensively studied sigma-2 receptor PET tracer in a clinical setting is [¹⁸F]ISO-1. The following tables summarize the quantitative findings from a dedicated clinical trial in breast cancer patients.

Table 1: [¹⁸F]ISO-1 PET Imaging in Primary Breast Cancer - Patient Cohort and Tracer Administration

Number of Patients	Tumor Types	Tracer Administered	Injected Dose (MBq)	Imaging Time Post-Injection (minutes)
28 (with 29 primary invasive breast cancers)	Invasive Breast Cancer	[¹⁸ F]ISO-1	278-527	50-55

Table 2: Correlation of [¹⁸F]ISO-1 Uptake with Ki-67 Proliferation Marker in Breast Cancer

Parameter	Median SUVmax (g/mL) (Range)	Correlation with Ki-67 (Spearman ρ)	P-value	Patient Subgroup
Overall	2.0 (1.3-3.3)	0.46	0.01	All subtypes (n=29)
High Ki-67 (≥20%) vs. Low Ki-67 (<20%)	SUVmax was significantly greater in the high Ki-67 group.	-	0.02	All subtypes (n=29)
Partial-Volume Corrected SUVmax	-	0.51	0.02	Invasive Ductal Carcinoma (n=21)
Tumor-to-Normal-Tissue Ratios	-	No significant correlation	>0.05	All subtypes (n=29)
Tumor Distribution Volume Ratio	-	No significant correlation	>0.05	All subtypes (n=29)

Data sourced from a clinical trial (NCT02284919) investigating [¹⁸F]ISO-1 in women with primary breast cancer.[\[1\]](#)[\[2\]](#)

Experimental Protocols

A standardized experimental protocol is crucial for the successful implementation and comparison of sigma-2 receptor PET imaging studies. Below is a detailed methodology for a clinical trial involving [^{18}F]ISO-1.

Protocol: [^{18}F]ISO-1 PET/CT Imaging in Primary Breast Cancer

1. Patient Population:

- Inclusion criteria: Women with primary invasive breast cancer.[\[1\]](#)
- A total of 28 women with 29 primary invasive breast cancers were enrolled in the study.[\[1\]](#)

2. Radiotracer Administration:

- The radiotracer used is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2- ^{18}F fluoroethoxy)-5-methylbenzamide ([^{18}F]ISO-1).[\[1\]](#)
- Each patient received an intravenous injection of 278-527 MBq of [^{18}F]ISO-1.[\[1\]](#)

3. PET/CT Imaging:

- Imaging was performed 50-55 minutes after the injection of the radiotracer.[\[1\]](#)
- PET/CT scans of the breasts were acquired.[\[1\]](#)

4. Image Analysis and Quantification:

- In vivo uptake of [^{18}F]ISO-1 was quantified using the maximum standardized uptake value (SUVmax).[\[1\]](#)
- Distribution volume ratios were also calculated.[\[1\]](#)
- Partial-volume correction was applied to the SUVmax for a sub-analysis of invasive ductal carcinoma.[\[2\]](#)

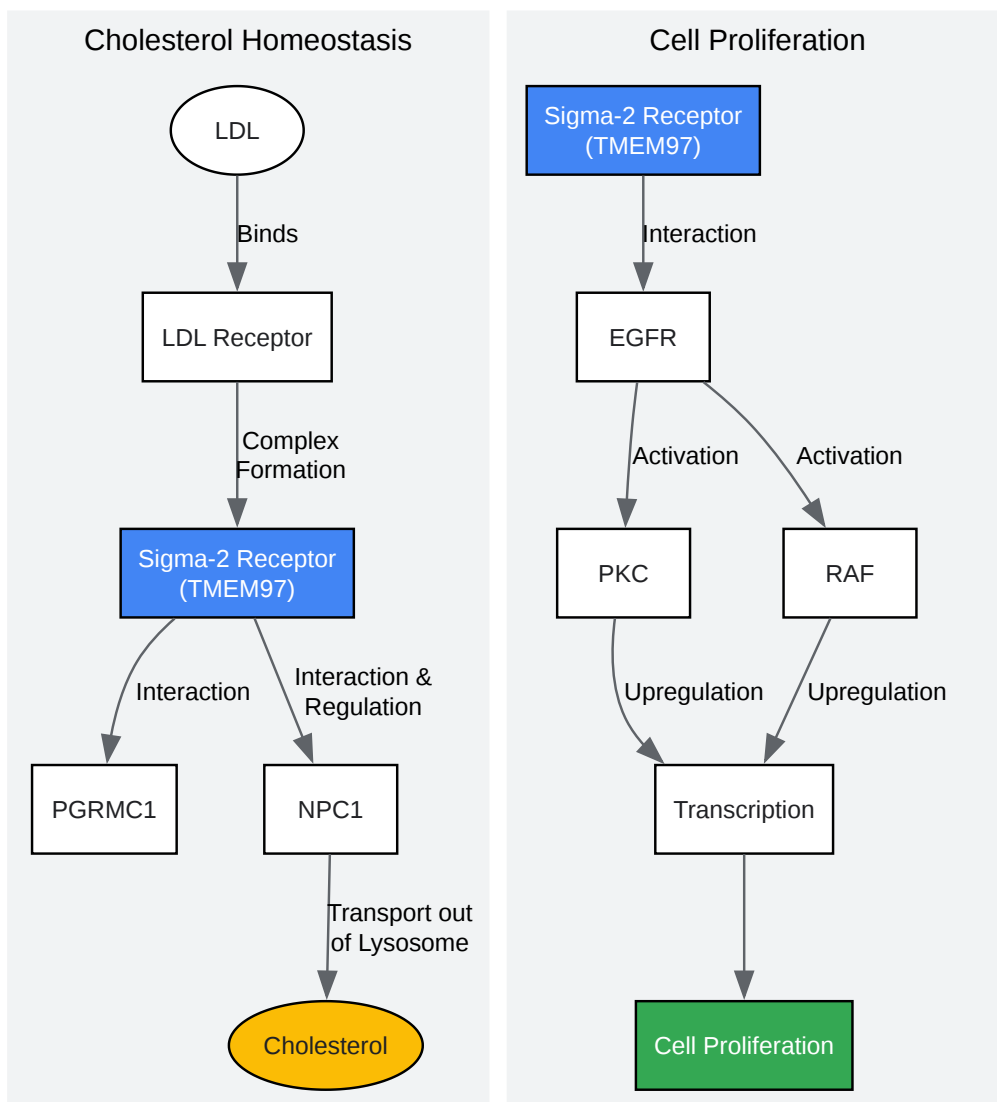
5. Correlation with Immunohistochemistry:

- The quantified PET data (SUVmax and distribution volume ratios) were compared with ex vivo immunohistochemistry for the proliferation marker Ki-67.[\[1\]](#)
- Statistical analyses, including Wilcoxon rank-sum tests and Spearman correlation, were used to assess the association between [^{18}F]ISO-1 uptake and Ki-67 expression.[\[1\]](#)

Signaling Pathways and Experimental Workflows

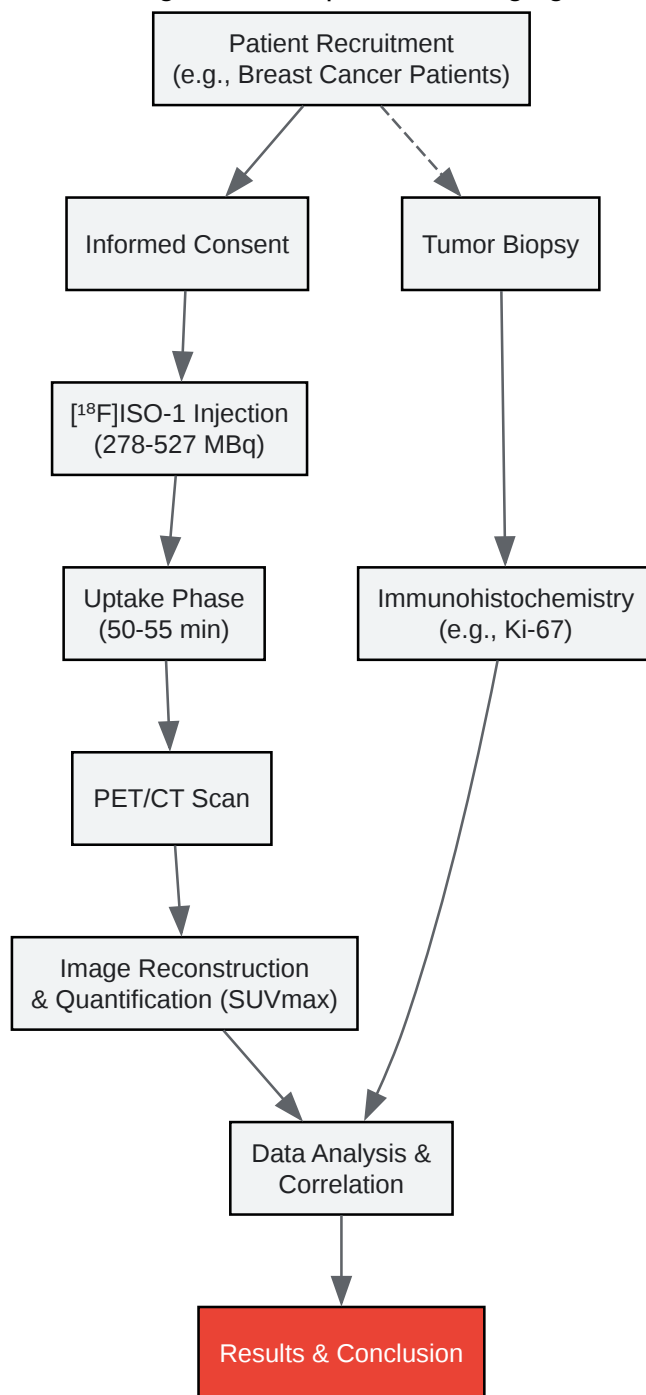
The following diagrams, generated using the DOT language, illustrate key biological pathways involving the sigma-2 receptor and a typical experimental workflow for a clinical trial.

Sigma-2 Receptor (TMEM97) Signaling Pathways

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Caption: Sigma-2 receptor (TMEM97) signaling in cholesterol homeostasis and cell proliferation.

Workflow for a Sigma-2 Receptor PET Imaging Clinical Trial

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Caption: Generalized workflow for a clinical trial of sigma-2 receptor PET imaging.

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References

- 1. Breast Cancer 18F-ISO-1 Uptake as a Marker of Proliferation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [meta-analysis of clinical trials involving sigma-2 receptor PET imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390126#meta-analysis-of-clinical-trials-involving-sigma-2-receptor-pet-imaging]

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